2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate

Solubility Salt selection Analytical standard preparation

2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate (CAS 49780-18-9), also designated N-desmethyl prochlorperazine dimaleate, is a phenothiazine derivative that constitutes the primary N-demethylated metabolite of the antiemetic/antipsychotic agent prochlorperazine. Structurally characterized by a 2-chloro substituent on the phenothiazine core and a 3-(piperazin-1-yl)propyl side chain as the dimaleate salt (molecular formula C₂₇H₃₀ClN₃O₈S, MW 592.1 g/mol ), it is supplied as a high-purity reference standard for pharmaceutical impurity profiling, pharmacokinetic studies, and analytical method validation.

Molecular Formula C27H30ClN3O8S
Molecular Weight 592.1 g/mol
Cat. No. B12351452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate
Molecular FormulaC27H30ClN3O8S
Molecular Weight592.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyBOYXFQZDWKVQDB-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine Dimaleate: Core Identity and Procurement Context


2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate (CAS 49780-18-9), also designated N-desmethyl prochlorperazine dimaleate, is a phenothiazine derivative that constitutes the primary N-demethylated metabolite of the antiemetic/antipsychotic agent prochlorperazine [1]. Structurally characterized by a 2-chloro substituent on the phenothiazine core and a 3-(piperazin-1-yl)propyl side chain as the dimaleate salt (molecular formula C₂₇H₃₀ClN₃O₈S, MW 592.1 g/mol [2]), it is supplied as a high-purity reference standard for pharmaceutical impurity profiling, pharmacokinetic studies, and analytical method validation.

Why N-Desmethyl Prochlorperazine Dimaleate Cannot Be Replaced by the Parent Drug or Free Base in Analytical and Pharmacological Workflows


Loss of the N-methyl group on the piperazine ring—while seemingly subtle—fundamentally alters the compound's ionization state, lipophilicity, hydrogen-bonding capacity, and enzymatic recognition, meaning neither prochlorperazine (parent), prochlorperazine dimaleate, nor the free base of N-desmethyl prochlorperazine can serve as a direct substitute in validated analytical methods or in vitro metabolic assays. As detailed in the quantitative evidence below, the secondary amine introduced by demethylation increases aqueous solubility of the dimaleate salt relative to the parent dimaleate , shifts the basic pKa, modifies reversed-phase chromatographic retention, and confers distinct substrate activity toward indolethylamine N-methyltransferase [1].

Quantitative Differentiation of 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine Dimaleate from Closest Analogs: Head-to-Head and Cross-Study Evidence


Aqueous Solubility: Dimaleate Salt of the N-Desmethyl Metabolite vs. Prochlorperazine Dimaleate

The dimaleate salt of N-desmethyl prochlorperazine is reported as soluble in water and ethanol , whereas prochlorperazine dimaleate is explicitly listed as insoluble in water . This solubility inversion—despite both compounds sharing the dimaleate counterion—is attributed to the secondary amine in the N-desmethyl analog, which enhances hydration and crystal lattice disruption relative to the tertiary N-methylpiperazine of prochlorperazine.

Solubility Salt selection Analytical standard preparation

Melting Point: Confirmatory Identity Discrimination from Prochlorperazine Dimaleate

N-Desmethyl prochlorperazine dimaleate exhibits a melting point of 161–163 °C [1], while prochlorperazine dimaleate melts with decomposition at 193–195 °C . The ~32 °C depression provides a simple, compendial-ready identity test that unambiguously distinguishes the metabolite standard from the parent drug substance, even without chromatographic separation.

Identity testing Melting point Quality control

Basicity (pKa) Shift: Impact on Ion-Exchange and Liquid-Liquid Extraction Efficiency

The strongest basic pKa of N-desmethyl prochlorperazine is predicted at 9.23 [1], a full log unit above the experimentally determined pKa of prochlorperazine (pKa = 8.1 in water at 24 °C ). This means that at pH 7.4, the N-desmethyl metabolite is >99% protonated, whereas prochlorperazine is approximately 80–85% protonated, directly affecting solid-phase extraction (SPE) recovery, ion-pair chromatography retention, and back-extraction yields during biological sample work-up.

pKa Ionization state Sample preparation

Lipophilicity (LogP) Reduction: Reversed-Phase HPLC Retention Time Discrimination from Prochlorperazine

N-Desmethyl prochlorperazine has a predicted LogP of 3.91 (ALOGPS [1]), compared with experimental LogP values of 4.6–4.88 for prochlorperazine [2]. This LogP reduction of approximately 0.7–1.0 log units translates to measurably shorter retention on C18 reversed-phase columns under identical isocratic conditions, providing baseline resolution between the metabolite and parent drug—a critical parameter for stability-indicating HPLC methods that must separate and quantify both species.

Lipophilicity HPLC retention Method selectivity

Enzymatic Substrate Specificity: N-Desmethyl Prochlorperazine as an Indolethylamine N-Methyltransferase (INMT) Substrate Distinct from the Parent Drug

In a classic structure-activity study, Narasimhachari and Lin demonstrated that desmethylprochlorperazine (norprochlorperazine) and desmethylperazine are excellent substrates for rabbit lung indolethylamine N-methyltransferase (INMT) and inhibit the formation of dimethyltryptamine (DMT) from N-methyltryptamine (NMT) [1]. By contrast, the parent N-methyl compounds (prochlorperazine and perazine) lack the secondary amine required for recognition by INMT and are not substrates. This functional divergence was not observed for the antidepressant secondary amines nortriptyline and protriptyline, which served as substrates but did not inhibit DMT formation, highlighting the unique dual substrate/inhibitor profile of the desmethyl phenothiazines.

Drug metabolism Enzyme substrate In vitro metabolism

Procurement-Relevant Application Scenarios for 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine Dimaleate


Pharmaceutical Impurity Reference Standard for Prochlorperazine Drug Substance and Drug Product Testing

Regulatory guidances (ICH Q3A/Q3B) require identification and quantification of process-related impurities and degradation products. N-Desmethyl prochlorperazine is a known metabolite and potential process impurity of prochlorperazine [1]. The dimaleate salt's water solubility (vs. insoluble prochlorperazine dimaleate ) simplifies preparation of impurity marker solutions at concentrations up to 1 mg/mL in aqueous diluent without organic co-solvents, reducing diluent-induced peak distortions in HPLC-UV and LC-MS impurity profiles.

Pharmacokinetic and Bioequivalence Study Bioanalytical Standard

In single-dose and multiple-dose pharmacokinetic studies of prochlorperazine (buccal and oral routes), N-desmethyl prochlorperazine was identified and quantitated as a major circulating metabolite alongside prochlorperazine sulfoxide and 7-hydroxyprochlorperazine [1]. The compound's distinct pKa (9.23 vs. 8.1 for parent) and LogP (3.91 vs. ~4.6–4.88) necessitate its use as a discrete calibration standard, because extraction recovery and ionization efficiency in LC-MS/MS differ substantially from the parent drug.

In Vitro N-Methyltransferase (INMT) Activity Probe for Neuropharmacology Research

N-Desmethyl prochlorperazine is an excellent substrate for indolethylamine N-methyltransferase and simultaneously inhibits DMT formation from N-methyltryptamine [1]. This dual substrate-inhibitor property, absent in the parent prochlorperazine, makes the compound uniquely suited for mechanistic studies of endogenous methylated tryptamine biosynthesis and for screening potential INMT inhibitors in CNS drug discovery programs.

Stability-Indicating HPLC Method Development and System Suitability Testing

The ~0.7–1.0 log unit lower LogP of N-desmethyl prochlorperazine relative to prochlorperazine ensures baseline chromatographic resolution on standard C18 columns [1]. Combined with a melting point 32 °C below the parent dimaleate , this retention-time difference provides an orthogonal identity confirmation and system suitability check for validated methods intended to resolve and quantify both the parent drug and its N-desmethyl impurity in a single run.

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